molecular formula C17H17NO4 B12599632 2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid CAS No. 646509-03-7

2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid

Cat. No.: B12599632
CAS No.: 646509-03-7
M. Wt: 299.32 g/mol
InChI Key: ZESBMHSXGUYZPN-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid is an organic compound with the molecular formula C16H17NO4 It is known for its unique structure, which includes a benzoic acid moiety linked to a methoxyphenyl group through an ethylcarbamoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid typically involves the reaction of 4-methoxyphenylacetic acid with isocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methylphenoxy)ethylcarbamoyl]benzoic Acid
  • 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid
  • 2-[2-(4-nitrophenyl)ethylcarbamoyl]benzoic Acid

Uniqueness

2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

646509-03-7

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-22-13-8-6-12(7-9-13)10-11-18-16(19)14-4-2-3-5-15(14)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)

InChI Key

ZESBMHSXGUYZPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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